molecular formula C17H28N2 B14557339 N~1~,N~1~,N~3~,N~3~-Tetraethyl-3-phenylprop-1-ene-1,3-diamine CAS No. 61937-57-3

N~1~,N~1~,N~3~,N~3~-Tetraethyl-3-phenylprop-1-ene-1,3-diamine

Cat. No.: B14557339
CAS No.: 61937-57-3
M. Wt: 260.4 g/mol
InChI Key: PXTYVGZCRYHQRL-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~3~,N~3~-Tetraethyl-3-phenylprop-1-ene-1,3-diamine is an organic compound that belongs to the class of diamines. This compound is characterized by the presence of two ethyl groups attached to each nitrogen atom and a phenyl group attached to the propene chain. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~3~,N~3~-Tetraethyl-3-phenylprop-1-ene-1,3-diamine typically involves the reaction of 3-phenylprop-1-ene with diethylamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of N1,N~1~,N~3~,N~3~-Tetraethyl-3-phenylprop-1-ene-1,3-diamine involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures a consistent supply of the compound and allows for efficient scaling up of the production process.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~3~,N~3~-Tetraethyl-3-phenylprop-1-ene-1,3-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The ethyl groups can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions include various substituted diamines, oxides, and reduced amines. These products have different applications in chemical synthesis and industrial processes.

Scientific Research Applications

N~1~,N~1~,N~3~,N~3~-Tetraethyl-3-phenylprop-1-ene-1,3-diamine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~1~,N~3~,N~3~-Tetraethyl-3-phenylprop-1-ene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the target and the context of the interaction.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1,N~1~,N~3~,N~3~-Tetraethyl-3-phenylprop-1-ene-1,3-diamine include:

  • N,N,N’,N’-Tetramethyl-1,3-propanediamine
  • N,N,N’,N’-Tetraethyl-1,3-propanediamine

Uniqueness

N~1~,N~1~,N~3~,N~3~-Tetraethyl-3-phenylprop-1-ene-1,3-diamine is unique due to the presence of the phenyl group attached to the propene chain, which imparts specific chemical properties and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its unique applications and interactions in various chemical and biological contexts.

Properties

CAS No.

61937-57-3

Molecular Formula

C17H28N2

Molecular Weight

260.4 g/mol

IUPAC Name

N,N,N',N'-tetraethyl-3-phenylprop-1-ene-1,3-diamine

InChI

InChI=1S/C17H28N2/c1-5-18(6-2)15-14-17(19(7-3)8-4)16-12-10-9-11-13-16/h9-15,17H,5-8H2,1-4H3

InChI Key

PXTYVGZCRYHQRL-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C=CC(C1=CC=CC=C1)N(CC)CC

Origin of Product

United States

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